molecular formula C7H4ClN3O2 B1424212 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine CAS No. 1190316-20-1

6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1424212
CAS No.: 1190316-20-1
M. Wt: 197.58 g/mol
InChI Key: ALPPQTCXGMTAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-1-5-4(2-10-7)6(3-9-5)11(12)13/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPPQTCXGMTAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268418
Record name 6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-20-1
Record name 6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Mass Spectrometry Analysis of 6-Chloro-3-Nitro-1H-Pyrrolo[3,2-c]Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry analysis of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine , a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, FMS) and antiviral agents.

This guide is structured to support method development, structural confirmation, and impurity profiling.

Executive Summary

Compound: 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine Formula:


Monoisotopic Mass:  196.9992 Da
Core Scaffold:  5-Azaindole (Pyrrolo[3,2-c]pyridine)

This guide provides a validated framework for the ionization, fragmentation, and chromatographic separation of 6-chloro-3-nitro-5-azaindole. Due to the competing electronic effects of the electron-withdrawing nitro group (C3) and the basic pyridine nitrogen (N5), this molecule exhibits unique ionization behaviors that require specific source parameter tuning to avoid in-source fragmentation or sensitivity loss.

Part 1: Physicochemical Context & Ionization Strategy

The structural duality of the azaindole core necessitates a decision between Positive (ESI+) and Negative (ESI-) ionization modes.

Structural Electronics
  • Pyridine Nitrogen (N5): Typically the most basic site (

    
     in unsubstituted azaindoles). However, the 3-nitro group  exerts a strong through-bond electron-withdrawing effect, significantly lowering the basicity of N5.
    
  • Pyrrole Nitrogen (N1): The proton is weakly acidic (

    
    ). The 3-nitro group stabilizes the conjugate base via resonance, increasing acidity (
    
    
    
    shifts toward
    
    
    ), making the molecule a viable candidate for negative mode ionization.
Ionization Protocol

While ESI+ is the standard for azaindoles, ESI- is recommended for high-sensitivity trace analysis in complex matrices (e.g., plasma) to reduce background noise, as fewer matrix components ionize efficiently in negative mode compared to positive mode.

ParameterPositive Mode (ESI+)Negative Mode (ESI-)
Target Ion


m/z (Monoisotopic) 198.007 (approx)196.991 (approx)
Source Voltage 3.5 - 4.5 kV2.5 - 3.5 kV
Cone Voltage 20 - 30 V (Keep low to prevent

loss)
30 - 40 V
Applicability General purity checks, reaction monitoringTrace analysis, biological matrices

Part 2: High-Resolution MS (HRMS) & Isotopic Signature

For structural confirmation, the chlorine isotope pattern is the primary diagnostic filter.

The Chlorine Signature

The presence of a single chlorine atom dictates a distinct 3:1 intensity ratio between the molecular ion (


) and the isotope peak (

).
  • 
    :  m/z ~198.007
    
  • 
    :  m/z ~200.004
    

Validation Rule: If the intensity of the


 peak deviates significantly from ~32% of the base peak, the analyte is likely a contaminant (e.g., a dechlorinated byproduct or a des-nitro impurity).

Part 3: Fragmentation Mechanics (MS/MS)

Understanding the collision-induced dissociation (CID) pathways is essential for designing Multiple Reaction Monitoring (MRM) transitions.

Predicted Fragmentation Pathways

The fragmentation is driven by the instability of the nitro group and the robustness of the bicyclic aromatic core.

  • Primary Loss (

    
     vs 
    
    
    
    ):
    • Pathway A (Homolytic Cleavage): Loss of the nitro radical (

      
      , 46 Da) to form a radical cation 
      
      
      
      . This is common in nitro-aromatics.
    • Pathway B (Rearrangement): Isomerization of the nitro group to a nitrite ester, followed by loss of

      
       (30 Da), leaving a phenolic oxygen on the ring.
      
  • Secondary Loss (Ring Opening):

    • Following the loss of the nitro group, the azaindole core typically undergoes ring opening via the loss of

      
       (27 Da) from the pyrrole ring or the pyridine ring.
      
  • Chlorine Retention:

    • The C-Cl bond is relatively strong on the pyridine ring. Loss of Cl (35 Da) or HCl (36 Da) usually occurs after the loss of the nitro group at higher collision energies.

Fragmentation Diagram (DOT)

The following diagram illustrates the logical flow of fragmentation for structural elucidation.

FragmentationPathway Figure 1: Predicted MS/MS Fragmentation Pathway for 6-chloro-3-nitro-pyrrolo[3,2-c]pyridine Parent Precursor Ion [M+H]+ m/z 198.0 Frag1 [M+H - NO2]+ m/z 152.0 (Base Peak Candidate) Parent->Frag1 - NO2 (46 Da) Collision Energy: 15-20 eV Frag2 [M+H - NO]+ m/z 168.0 Parent->Frag2 - NO (30 Da) Rearrangement Frag3 [M+H - NO2 - HCN]+ m/z 125.0 (Pyrrole Ring Break) Frag1->Frag3 - HCN (27 Da) Collision Energy: >30 eV Frag4 [M+H - NO2 - Cl]+ m/z 117.0 Frag1->Frag4 - Cl (35 Da) High Energy

Figure 1: Predicted MS/MS fragmentation pathway showing primary loss of the nitro group followed by azaindole core disintegration.

Part 4: Method Development (LC-MS/MS)

Chromatographic separation is vital to separate the target from potential synthetic byproducts (e.g., des-nitro precursors or regioisomers).

Column Selection

The compound is moderately polar but contains a hydrophobic chloro-pyridine moiety.

  • Recommended: C18 (End-capped) or Biphenyl.

  • Why Biphenyl? Biphenyl stationary phases offer enhanced

    
     interactions with the nitro-aromatic system, often providing better selectivity for positional isomers than standard C18.
    
Mobile Phase & Gradient
  • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

  • Note: Methanol often provides better sensitivity for nitro-aromatics in ESI-, while Acetonitrile is superior for peak shape in ESI+.

Method Optimization Workflow

MethodDev Start Start: Solubility Check (Dissolve in DMSO) Step1 Infusion (Tune) Determine ESI+ vs ESI- Start->Step1 Step2 Gradient Scouting 5% to 95% B over 10 min Step1->Step2 Step3 Peak Shape Analysis Step2->Step3 Decision Tailing? Step3->Decision Fix1 Add Ammonium Formate (Buffer pH) Decision->Fix1 Yes Final Finalize Method (Dynamic MRM) Decision->Final No Fix1->Step2

Figure 2: Step-by-step LC-MS method development workflow.

Part 5: Impurity Profiling & Artifacts

When analyzing this intermediate, be aware of specific artifacts that can lead to false positives.

  • In-Source Fragmentation: The

    
     bond is labile. High cone voltages can cause premature loss of 
    
    
    
    in the source, leading to a spectrum that resembles the amino-derivative (if reduction occurs) or a radical cation. Always check the extracted ion chromatogram (EIC) of the parent mass to ensure it aligns with the retention time.
  • Dimerization: Nitro-aromatics can form non-covalent dimers

    
     or 
    
    
    
    . Ensure the scan range includes up to
    
    
    to detect aggregation.
  • Solvent Adducts: In methanol, methyl-hemiacetal formation is rare for this structure but possible if the nitro group is reduced to a nitroso intermediate during synthesis.

References

  • Vertex AI Search. (2023). pKa of pyrrolo[3,2-c]pyridine derivatives. ChemicalBook & Semantic Scholar. Retrieved from and .

  • Trade Science Inc. (2010). Mass spectral studies of nitroindole compounds. TSI Journals. Retrieved from .

  • Miami University. (n.d.). Mass Spectrometry: Fragmentation of Aromatic Nitro Compounds. Retrieved from .

  • National Institutes of Health (NIH). (2021). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. PMC. Retrieved from .

  • Metware Bio. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism and Applications. Retrieved from .

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Synthesis and HRMS. Molbank. Retrieved from .

  • BenchChem. (2025). Purification and Analysis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from .

A Technical Guide to Determining the Solubility of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Critical Role of Solubility

In the journey of a new chemical entity (NCE) from discovery to application, solubility is a critical physicochemical parameter.[1][2][3][4] Poor aqueous solubility is a major hurdle in drug development, with over 40% of NCEs being practically insoluble in water, which can lead to low bioavailability and unpredictable therapeutic outcomes.[1][4] For laboratory applications, understanding solubility is essential for designing homogeneous reaction conditions, preparing stock solutions for biological assays, and developing purification strategies.

6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a pyrrolopyridine core, a structure of interest in medicinal chemistry for its potential as a kinase inhibitor and its structural similarity to purines.[9][10][11] The presence of a chloro group, a nitro group, and an N-H moiety imparts a complex electronic and steric profile. This guide provides the necessary tools to characterize its solubility, a foundational step for any future research or development involving this compound.

Theoretical Framework: Predicting Solubility from Structure

The principle of "like dissolves like" provides a qualitative starting point. By examining the functional groups of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine, we can predict its behavior in various solvent classes.

  • Pyrrolopyridine Core: This bicyclic aromatic system is relatively nonpolar but contains two nitrogen atoms. The pyrrole-like nitrogen (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. Its presence significantly increases the molecule's overall polarity and capacity for dipole-dipole interactions. It is, however, a poor hydrogen bond acceptor.

  • Chloro Group (-Cl): This halogen is electronegative, contributing to the molecule's dipole moment, but it is also lipophilic, tending to favor less polar environments.

Predicted Solubility Behavior:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The highly polar nitro group will prevent effective solvation by nonpolar molecules.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Solubility is predicted to be moderate to high. These solvents can engage in strong dipole-dipole interactions with the nitro group and the aromatic system.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility will be variable. While these solvents can hydrogen bond with the N-H and pyridine nitrogen, the overall hydrophobicity of the chloro-substituted aromatic core may limit solubility, especially in water.

Caption: Predicted interactions between the compound's functional groups and solvent classes.

Experimental Protocol: Thermodynamic Solubility Determination

The definitive method for determining solubility is the equilibrium or "shake-flask" method.[6][7][8] This technique measures the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of solid material.[12][13] It is considered the gold standard by regulatory agencies like the FDA and is outlined in ICH guidelines.[6][14][15][16]

Materials and Equipment
  • Compound: 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (solid, >95% purity)

  • Solvents: A representative panel of common lab solvents (HPLC grade or higher).

    • Aqueous: pH 7.4 Phosphate-Buffered Saline (PBS)

    • Polar Protic: Methanol, Ethanol

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)

    • Nonpolar: Dichloromethane (DCM), Ethyl Acetate, Toluene, Hexane

  • Equipment:

    • Analytical balance (4-decimal place)

    • 2 mL glass vials with screw caps

    • Orbital shaker/incubator set to 25 °C

    • Benchtop centrifuge with vial adapters

    • 0.22 µm PTFE syringe filters

    • Calibrated pipettes

    • HPLC or UPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18 reverse-phase)

Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring equilibrium is reached and results are accurate.

Step 1: Preparation of Slurries

  • Weighing: Accurately weigh approximately 2-5 mg of the compound into a tared 2 mL glass vial. The key is to ensure there will be an excess of solid material after equilibrium.[7]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

  • Replication: Prepare each solvent condition in triplicate to ensure reproducibility.[14]

Step 2: Equilibration

  • Incubation: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C).

  • Agitation: Shake the vials at a consistent speed (e.g., 250 rpm) for 24 hours. A 24-hour incubation is a standard starting point to ensure most compounds reach thermodynamic equilibrium.[12] For certain compounds, equilibrium may be reached faster, but 24 hours provides a conservative and reliable timeframe.

Step 3: Sample Processing

  • Phase Separation: After 24 hours, remove the vials and let them stand for 30 minutes to allow heavy solids to settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Supernatant Collection: Carefully open each vial and withdraw an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic particulates that could interfere with the analysis.

Step 4: Preparation of Calibration Standards

  • Primary Stock: Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., 10 mg/mL in DMSO).

  • Serial Dilutions: Create a series of at least five calibration standards by serially diluting the primary stock solution with a solvent compatible with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). The concentration range should bracket the expected solubility values.

Step 5: HPLC-UV Analysis

  • Method: Use a reverse-phase C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to achieve a sharp, symmetrical peak for the compound.

  • Quantification: Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) of >0.99 for accuracy.

  • Sample Analysis: Inject the filtered supernatant samples (appropriately diluted if necessary) and determine their concentration from the calibration curve.

Step 6: Calculation The solubility is calculated by multiplying the concentration obtained from the HPLC analysis by the dilution factor used.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Workflow cluster_prep Preparation cluster_equil Equilibration cluster_process Processing cluster_analysis Analysis weigh 1. Weigh Compound (2-5 mg, n=3) add_solvent 2. Add Solvent (1.0 mL) weigh->add_solvent shake 3. Shake at 25°C (24 hours) add_solvent->shake centrifuge 4. Centrifuge (10,000 x g) shake->centrifuge filter 5. Filter Supernatant (0.22 um) centrifuge->filter hplc 6. Analyze by HPLC-UV filter->hplc prep_cal A. Prepare Cal Standards prep_cal->hplc calc 7. Calculate Solubility hplc->calc

Caption: Experimental workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

Results should be compiled into a clear, concise table. This allows for easy comparison of the compound's behavior across different solvent classes.

Table 1: Solubility of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine at 25 °C

Solvent ClassSolventPolarity IndexMeasured Solubility (mg/mL) ± SDObservations
AqueouspH 7.4 PBS10.2Experimental Valuee.g., Clear solution, fine suspension
Polar ProticMethanol5.1Experimental Valuee.g., Clear solution
Ethanol4.3Experimental Valuee.g., Clear solution
Polar AproticDMSO7.2Experimental Valuee.g., Freely soluble
DMF6.4Experimental Valuee.g., Freely soluble
Acetonitrile5.8Experimental Valuee.g., Moderately soluble
THF4.0Experimental Valuee.g., Sparingly soluble
NonpolarDichloromethane3.1Experimental Valuee.g., Very slightly soluble
Ethyl Acetate4.4Experimental Valuee.g., Very slightly soluble
Toluene2.4Experimental Valuee.g., Practically insoluble
Hexane0.1Experimental Valuee.g., Practically insoluble

Interpretation: The quantitative data will validate or refine the initial theoretical predictions. For drug development, aqueous solubility below 0.01 mg/mL is often considered problematic, while values above 1 mg/mL are generally favorable. The solubility profile in organic solvents provides critical information for synthesis, purification (e.g., identifying suitable crystallization solvents), and formulation.

Safety and Handling

As 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine is a novel compound, it should be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Engineering Controls: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Solvent Safety: Adhere to all safety protocols for the individual solvents used, paying close attention to flammability and toxicity.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Dahan, A., Miller, J. M., & Amidon, G. L. (2020). The Importance of Solubility for New Drug Molecules. MDPI, IntechOpen. [Link]

  • BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug solubility: importance and enhancement techniques. PubMed, ISRN Pharm. [Link]

  • Technobis (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC, National Center for Biotechnology Information. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • U.S. Food and Drug Administration (FDA). (2020). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC, National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • de Campos, D. P., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • ResearchGate. (2023). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]

  • Ghorab, M. M., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. [Link]

Sources

Strategic Synthesis of Pyrrolo[3,2-c]pyridine (5-Azaindole) Scaffolds: From Discovery to Scalable Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Synthetic Routes of Pyrrolo[3,2-c]pyridine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The pyrrolo[3,2-c]pyridine scaffold (commonly referred to as 5-azaindole ) represents a privileged pharmacophore in modern drug discovery. Structurally distinct from its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the 5-azaindole core offers unique hydrogen-bonding vectors and electronic properties that make it an ideal isostere for indole-based drugs.

Recent medicinal chemistry campaigns have validated this scaffold in high-value therapeutic areas, particularly as FMS kinase (CSF-1R) inhibitors for oncology and arthritis, and LSD1 inhibitors for epigenetic modulation. Despite its utility, the construction of the 5-azaindole ring system remains synthetically challenging compared to other azaindole isomers due to the electron-deficient nature of the pyridine ring, which hampers classical electrophilic cyclizations.

This guide outlines the critical synthetic architectures for accessing pyrrolo[3,2-c]pyridines, providing field-proven protocols, mechanistic insights, and strategic retrosynthetic analyses to accelerate development cycles.

Therapeutic Landscape & Rationale

The 5-azaindole scaffold is not merely a "spacer"; it is an active participant in ligand-target binding.

  • Kinase Inhibition (FMS/CSF-1R): The N1-H and N5 nitrogen atoms often mimic the adenosine adenine ring of ATP, forming critical hinge-binding interactions. Derivatives like Compound 1r have shown nanomolar potency (IC50 = 30 nM) against FMS kinase, with superior selectivity profiles compared to standard diarylamides.[1]

  • Epigenetics (LSD1): 5-azaindole derivatives have emerged as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), a key target in acute myeloid leukemia (AML). The scaffold provides a rigid handle that orients substituents into the LSD1 substrate-binding pocket.

  • Tubulin Targeting: Recent studies identify 6-aryl-pyrrolo[3,2-c]pyridines as potent colchicine-binding site inhibitors, disrupting microtubule dynamics in resistant cancer cell lines.

Retrosynthetic Analysis

Designing a route to 5-azaindoles requires navigating the reduced nucleophilicity of the pyridine nitrogen and the electron-poor C3/C4 positions.

Strategic Disconnections
  • Route A (Sonogashira/Cyclization): The most modular approach. Disconnects the C2-C3 bond and the N1-C2 bond. Uses 3-iodo-4-aminopyridines and terminal alkynes.

  • Route B (Larock Heteroannulation): Disconnects at C2-C3 and C3-C3a. Uses 3-iodo-4-aminopyridines and internal alkynes.[2]

  • Route C (Leimgruber-Batcho): Classical approach for the unsubstituted core. Relies on enamine formation and reductive cyclization of nitro-pyridines.

Retrosynthesis Target Pyrrolo[3,2-c]pyridine (5-Azaindole Core) PrecursorA 3-Iodo-4-aminopyridine + Terminal Alkyne RouteA Route A: Sonogashira / Cu-Catalyzed Cyclization PrecursorA->RouteA PrecursorB 3-Iodo-4-aminopyridine + Internal Alkyne RouteB Route B: Larock Heteroannulation PrecursorB->RouteB PrecursorC 4-Methyl-3-nitropyridine RouteC Route C: Leimgruber-Batcho Synthesis PrecursorC->RouteC RouteA->Target Modular Substitution RouteB->Target 2,3-Disubstitution RouteC->Target Unsubstituted Core

Figure 1: Strategic retrosynthetic map for accessing the pyrrolo[3,2-c]pyridine core.

Core Synthetic Methodologies

The Gold Standard: Sonogashira/Cyclization

For medicinal chemistry libraries, this route is preferred due to its modularity. It allows the independent variation of the substituent at the 2-position (via the alkyne) and the pyridine backbone.

  • Mechanism:

    • Cross-Coupling: Pd-catalyzed Sonogashira coupling of a terminal alkyne with 3-iodo-4-aminopyridine.

    • Activation: The resulting 3-alkynyl-4-aminopyridine is activated, often by a Lewis acid or Cu(I) catalyst.

    • Cyclization: Intramolecular nucleophilic attack of the amino group (N1) onto the alkyne (5-endo-dig or 5-exo-dig), followed by isomerization to the aromatic system.

Expert Insight: The cyclization step is often sluggish due to the low nucleophilicity of the 4-amino group. Using microwave irradiation or strong bases (e.g., KOtBu in NMP) or specific catalysts (CuI/Cs2CO3) is critical for high yields.

Advanced Strategy: The "Rearrangement" Phenomenon

A less common but highly sophisticated method involves the rearrangement of pyrrolo[2,3-b]pyridines (7-azaindoles) .

  • Concept: Treatment of electron-deficient 7-azaindoles (e.g., 4-chloro-7-azaindole) with nucleophiles under high-temperature fusion conditions can lead to ring-opening and recyclization to the thermodynamically stable 5-azaindole isomer.

  • Utility: This is particularly useful when the 7-azaindole starting material is cheap and abundant, but it requires careful control of reaction conditions to avoid mixtures.

Detailed Experimental Protocol

Case Study: Synthesis of a 2-Aryl-1H-pyrrolo[3,2-c]pyridine via Microwave-Assisted Cyclization.

This protocol is designed for reliability and scalability (100 mg to 1 g scale).

Phase 1: Precursor Synthesis (Sonogashira Coupling)

Reagents: 4-Amino-3-iodopyridine (1.0 equiv), Aryl acetylene (1.2 equiv), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N (3.0 equiv), DMF (anhydrous).

  • Setup: Charge a microwave vial with 4-amino-3-iodopyridine, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).

  • Addition: Add degassed DMF and Et3N via syringe, followed by the aryl acetylene.

  • Reaction: Stir at room temperature for 1-4 hours. Monitor by LCMS for the disappearance of the iodide.

    • Note: Heating may be required (50°C) if the alkyne is sterically hindered.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate. Purify via flash chromatography (Hex/EtOAc) to isolate the 3-alkynyl-4-aminopyridine intermediate.

Phase 2: Intramolecular Cyclization

Reagents: 3-Alkynyl-4-aminopyridine (from Phase 1), KOtBu (2.0 equiv) OR CuI (10 mol%), NMP or DMF.

  • Choice of Method:

    • Method A (Base-mediated): Dissolve intermediate in NMP. Add KOtBu. Heat at 80°C.

    • Method B (Metal-mediated): Dissolve in DMF.[1][3] Add CuI (10 mol%) and Cs2CO3 (2 equiv).

  • Execution (Microwave): Seal the vial and irradiate at 140°C for 30 minutes .

    • Why Microwave? Thermal heating often requires prolonged times (24h+) and leads to decomposition. Microwave heating overcomes the activation energy barrier for the attack of the poor nucleophile (pyridine amine).

  • Isolation: Pour into crushed ice/water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc (3x).

  • Purification: Recrystallize from EtOH or purify via prep-HPLC.

Quantitative Data Summary (Typical Yields):

StepReaction TypeTypical YieldCritical Parameter
1Sonogashira Coupling75 - 90%Oxygen exclusion (prevents Glaser coupling)
2Cyclization (Thermal)40 - 60%High temp required; risk of degradation
2Cyclization (Microwave)80 - 92% Rapid heating; clean conversion

Mechanistic Visualization (Copper-Catalyzed Cyclization)

The following diagram illustrates the catalytic cycle for the copper-mediated cyclization, a key step in the synthesis.

Mechanism Step1 Cu(I) Coordination to Alkyne (π-complex) Step2 Nucleophilic Attack by Amine (5-endo-dig) Step1->Step2 Activation Step3 Cu-Organometallic Intermediate Step2->Step3 Cyclization Step4 Protonolysis & Aromatization Step3->Step4 Isomerization Step4->Step1 Regenerate Cu(I) Product 5-Azaindole Product Step4->Product

Figure 2: Proposed mechanism for the Cu(I)-catalyzed cyclization of 3-alkynyl-4-aminopyridines.

References

  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Source: Taylor & Francis Online. URL:[Link]

  • Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Source: Chemical Communications (RSC). URL:[Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Source: Organic Chemistry Frontiers (RSC). URL:[Link][4]

Sources

Reactivity of the Nitro Group on the 6-Chloro-3-Nitro-1H-Pyrrolo[3,2-c]pyridine Scaffold

[1]

Executive Summary: The Electronic "Push-Pull" System

The 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine scaffold represents a high-value pharmacophore in kinase inhibitor design (e.g., MPS1, FMS kinase inhibitors).[1] Its reactivity is defined by a unique electronic tension: the electron-rich pyrrole ring is fused to an electron-deficient pyridine ring, further deactivated by a nitro group.

For the synthetic chemist, this molecule presents a binary reactivity landscape:

  • The Nitro Group (C3): A "masked" amine that is highly unstable upon reduction if not immediately trapped.

  • The Chlorine Atom (C6): A leaving group significantly activated for Nucleophilic Aromatic Substitution (

    
    ) by the para-like pyridine nitrogen and the ortho-like nitro group.[2]
    

Strategic Imperative: Do not reduce the nitro group as the first step if you intend to functionalize the C6 position. The resulting electron-rich amine will deactivate the ring, shutting down

Chemo-Selectivity & Electronic Landscape[2]

To manipulate this scaffold effectively, one must visualize the electronic vectors activating the core.

Electronic Activation Map
  • C6-Chlorine: Activated by the pyridine nitrogen (

    
    ) and the C3-Nitro group. The nitro group exerts a long-range inductive and mesomeric withdrawal that makes C6 highly electrophilic.
    
  • C3-Nitro: Susceptible to reduction. The resulting C3-amine is electron-donating, which destabilizes the 5-azaindole core towards oxidation (forming imino-quinoid species).

ElectronicMapcluster_core6-Chloro-3-Nitro-5-Azaindole CoreNitro3-NO2 Group(Strong EWG)Chlorine6-Cl Group(Leaving Group)Nitro->Chlorine Activates (Inductive)OutcomeHigh S_NAr Reactivityat C6Chlorine->OutcomePyridineNPyridine N5(EWG)PyridineN->Chlorine Activates (Para-like)

Figure 1: Electronic activation vectors.[1] The convergence of withdrawing effects on C6 makes it a "hotspot" for nucleophilic attack.

Primary Reactivity: Nucleophilic Aromatic Substitution ( )[2]

The Golden Rule: Perform

before

The 3-nitro group is essential for activating the C6-chlorine. If you reduce the nitro to an amine first, the ring becomes electron-rich, requiring harsh conditions (high heat, strong bases) to displace the chlorine, which often leads to decomposition.[1]

Protocol: C6-Displacement with Amines

This protocol yields high regioselectivity for C6 substitution over C4 or C2 attack.

Reagents:

  • Substrate: 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine[1]

  • Nucleophile: Primary or secondary amine (1.2 - 1.5 equiv)[1]

  • Base: DIPEA or

    
     (2.0 equiv)[1]
    
  • Solvent: n-Butanol (for thermal) or DMF (for lower temp)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in n-Butanol (0.2 M concentration). Note: n-Butanol is preferred over DMF for scale-up as it allows easier workup and drives the reaction via hydrogen bonding.

  • Addition: Add the amine and base.

  • Reflux: Heat to 100–110 °C. Monitor by LCMS. The reaction typically completes in 2–4 hours.

    • Checkpoint: The nitro group remains intact. The product is usually a bright yellow/orange solid.

  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and triturate with water.[1]

Expert Insight: If using a weak nucleophile (e.g., aniline), add a catalytic amount of NaI or use NMP as solvent at 140 °C.[1]

Secondary Reactivity: Chemoselective Nitro Reduction[3]

Reducing the nitro group on a chlorinated azaindole requires surgical precision. Standard Catalytic Hydrogenation (

dangerous1
Recommended Method: Iron-Mediated Reduction (The "Safe" Route)

This method preserves the C6-Chlorine (if

Reagents:

  • Reductant: Iron powder (5.0 equiv, <10 micron particle size preferred)[1]

  • Electrolyte: Ammonium Chloride (

    
    , 5.0 equiv)[1]
    
  • Solvent: Ethanol/Water (4:1 ratio)[1]

Protocol:

  • Suspension: Suspend the nitro-azaindole in EtOH/Water.

  • Activation: Add

    
     and Iron powder.
    
  • Heat: Heat to 70–80 °C with vigorous stirring (mechanical stirring recommended for scale >5g).

  • Monitoring: Reaction is usually fast (30–60 mins). Monitor for the disappearance of the nitro peak.

  • Workup (Critical):

    • Filter hot through a Celite pad to remove iron sludge.

    • Immediate Action: The filtrate contains the 3-amino-5-azaindole. This species is unstable. It oxidizes in air to form dark, insoluble polymers.[1]

    • Do not store. Proceed immediately to the next step (e.g., acylation, cyclization).[1]

Alternative: Dithionite Reduction

For small scales (<100 mg), Sodium Dithionite (

1

Handling the Unstable 3-Amino Intermediate

The 3-amino-1H-pyrrolo[3,2-c]pyridine is prone to auto-oxidation.[1] To handle this, employ a "Trap and React" strategy.

Strategy: In-Situ Cyclization or Protection

Instead of isolating the free amine, generate it in the presence of an electrophile or react the crude filtrate immediately.

Common Transformations:

  • Acylation: React crude filtrate with Acetic Anhydride or Acid Chlorides to form stable amides.

  • Urea Formation: React with isocyanates to form ureas.

  • Cyclization: React with orthoesters (e.g., triethyl orthoformate) to form imidazo[4,5-c]pyrrolo[3,2-c]pyridines .[1]

TrapStrategycluster_trapsTrapping Pathways (Immediate)Nitro3-Nitro PrecursorReductionReduction (Fe/NH4Cl)Nitro->ReductionAmine3-Amino Intermediate(UNSTABLE)Reduction->AmineAcylAcylation(Stable Amide)Amine->Acyl + RCOClCyclizeOrthoester/Aldehyde(Tricyclic Imidazo)Amine->Cyclize + HC(OEt)3 / H+OxidationDecomposition(Dark Polymers)Amine->Oxidation Air/Time

Figure 2: The "Trap and React" workflow is essential to prevent decomposition of the 3-amino intermediate.[1]

Synthesis of Tricyclic Scaffolds (Imidazo-fused)

A common application of this scaffold is the formation of tricyclic systems.

Protocol: One-Pot Reduction/Cyclization

  • Reduction: Perform Fe/

    
     reduction as described above.
    
  • Filtration: Remove iron.

  • Cyclization: To the ethanolic filtrate, add Triethyl Orthoformate (5-10 equiv) and a catalytic amount of p-TsOH.

  • Reflux: Heat to reflux for 2–4 hours.

  • Result: Formation of the 1H-imidazo[4,5-c]pyrrolo[3,2-c]pyridine core.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in

Competitive N1-alkylation or decomposition.Protect N1 with SEM or Boc group before

. Use a non-nucleophilic base (DIPEA).
Dechlorination during Reduction Pd/C used or reaction time too long.Switch to Fe/

or Sn

. Avoid

/Pd.
Darkening/Tarry Product after Reduction Oxidation of 3-amino species.Perform reduction under

.[3] Degas solvents. Do not dry the amine; use as a solution in the next step.
Incomplete

Nucleophile is too bulky or weak.Switch solvent to NMP (higher boiling point). Add NaI catalyst.[4]

References

  • Nucleophilic Aromatic Substitution on Nitropyridines

    • BenchChem.[3] "Reactivity of the nitro group on a pyridine ring."[2] Link[1]

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) Mechanism." Link

  • Selective Nitro Reduction Protocols

    • Organic Chemistry Portal. "Reduction of Nitro Compounds."[3][5][6][7][8] Link

    • SciSpace. "Selective Reduction of the Nitro-group Using Co2(CO)8-H2O." Link

  • Pyrrolo[3,2-c]pyridine Scaffold Synthesis & Biological Activity

    • MDPI Pharmaceuticals. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Link[1]

    • Journal of Medicinal Chemistry (via NIH).[1] "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives." Link[1]

  • Handling Unstable Amino-Heterocycles

    • Common Organic Chemistry. "Nitro Reduction - Common Conditions: Fe, Zn, SnCl2."[1] Link

A Deep Dive into the Electronic Landscape of the 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine Ring System

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] This guide provides a comprehensive analysis of the electronic properties of a specifically functionalized derivative, 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine. We will dissect the fundamental electronic characteristics of the parent bicyclic system and explore the profound modulatory influence of the chloro and nitro substituents. This document explains the causality behind the molecule's reactivity, outlines robust experimental and computational protocols for its characterization, and discusses the strategic implications of its electronic architecture for drug design.

The Foundational Scaffold: Understanding the 1H-pyrrolo[3,2-c]pyridine Core

The 1H-pyrrolo[3,2-c]pyridine system, also known as 5-azaindole, is a bicyclic aromatic heterocycle formed by the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring.[3] This fusion creates a unique electronic dichotomy. The lone pair of the pyrrole nitrogen atom participates in the aromatic π-system, increasing electron density within the five-membered ring. Conversely, the more electronegative nitrogen atom in the pyridine ring withdraws electron density from the six-membered ring, a characteristic that makes the pyridine core susceptible to nucleophilic attack.[4] This intrinsic electronic imbalance is the foundation upon which the properties of its derivatives are built.

Caption: Structure of the 1H-pyrrolo[3,2-c]pyridine core.

Electronic Modulation: The Synergistic Impact of Chloro and Nitro Substituents

The introduction of a chloro group at the C6 position and a nitro group at the C3 position dramatically reshapes the electronic landscape of the pyrrolo[3,2-c]pyridine core. These are not passive additions; they are powerful electron-withdrawing groups that act in concert to create a highly electron-deficient system.

  • The C6-Chloro Group: Positioned ortho to the pyridine nitrogen, the chlorine atom exerts a strong electron-withdrawing inductive effect (-I). While it can technically donate electron density via resonance (+R), its inductive effect is dominant. Crucially, its location at an activated position (C6) makes it an excellent leaving group for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at this position.[4]

  • The C3-Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through both a strong inductive effect (-I) and a profound resonance (mesomeric) effect (-M). By pulling electron density from the pyrrole ring and across the entire bicyclic system, it significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a potent electrophile.[5]

Synergistic Deactivation: The combined influence of the pyridine nitrogen, the C6-chloro group, and the C3-nitro group renders the entire aromatic system exceptionally electron-poor. This has two major consequences for its reactivity:

  • High Susceptibility to Nucleophilic Attack: The C6 position is rendered highly electrophilic and primed for SNAr reactions.

  • Strong Deactivation towards Electrophilic Attack: The ring system is strongly deactivated against electrophilic aromatic substitution.

Caption: Electron-withdrawing effects on the ring system.

Predicted Reactivity and Synthetic Utility

The electronic architecture of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine dictates its chemical behavior, making it a valuable intermediate in synthetic chemistry.

Primary Reactive Pathway: Nucleophilic Aromatic Substitution (SNAr) The most synthetically valuable reaction for this molecule is the displacement of the C6-chloride by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, stabilized by the electron-withdrawing nature of the scaffold.

  • Mechanism:

    • Addition: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient C6 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

    • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

This predictable reactivity makes the molecule an excellent building block for creating libraries of compounds, as various nucleophiles can be introduced at the C6 position to explore structure-activity relationships (SAR) in drug discovery programs.

Framework for Characterization: Experimental and Computational Protocols

To fully elucidate and validate the electronic properties of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine, a combined computational and experimental approach is essential.

Computational Analysis Protocol (In Silico)

Density Functional Theory (DFT) calculations provide invaluable insights into the electronic structure before embarking on laboratory work.

Methodology:

  • Geometry Optimization: Optimize the ground-state geometry of the molecule using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Molecular Orbital Analysis: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and electronic excitation properties.

  • Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the electron-rich and electron-poor regions of the molecule. This will visually confirm the electrophilic nature of the C6 position.

  • Natural Bond Orbital (NBO) Analysis: Quantify the partial atomic charges on each atom to provide a numerical representation of the electron distribution.

Experimental Characterization Workflow

G cluster_0 Computational Analysis cluster_1 Experimental Validation dft DFT Geometry Optimization (B3LYP/6-31G*) homo_lumo HOMO/LUMO Energy Gap Calculation dft->homo_lumo esp Electrostatic Potential Map Generation homo_lumo->esp cv Cyclic Voltammetry esp->cv Compare Predictions synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr uv_vis UV-Vis Spectroscopy synthesis->uv_vis synthesis->cv

Caption: Integrated workflow for electronic characterization.

Protocol 1: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected Outcome: The aromatic protons are expected to be significantly deshielded (appear at a high ppm) due to the strong electron-withdrawing environment.

  • UV-Visible Spectroscopy:

    • Prepare a dilute solution (e.g., 10 µM) of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile).

    • Record the absorption spectrum from 200-800 nm.

    • Expected Outcome: The spectrum will reveal the wavelengths of maximum absorption (λmax), corresponding to the π→π* electronic transitions of the conjugated system.

Protocol 2: Electrochemical Analysis (Cyclic Voltammetry) Cyclic voltammetry is a powerful technique to experimentally probe the frontier molecular orbital energies.

  • Preparation: Prepare a ~1 mM solution of the compound in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Instrumentation: Use a standard three-electrode setup (working, reference, and counter electrodes).

  • Data Acquisition: Scan the potential to measure the oxidation and reduction potentials of the molecule.

  • Analysis: The onset of the first oxidation and reduction waves can be used to estimate the HOMO and LUMO energy levels, respectively, providing an experimental validation of the DFT calculations.

Implications for Medicinal Chemistry and Drug Design

The distinct electronic features of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine make it a highly strategic scaffold for drug development.

Electronic Property Chemical Consequence Drug Design Implication
Electron-Deficient Core Lowers LUMO energyEnhances ability to accept electrons, potentially facilitating interactions with electron-rich residues in enzyme active sites.
Activated C6-Cl Bond Facile SNAr reactivityProvides a reliable and predictable chemical handle for library synthesis and structure-activity relationship (SAR) studies.[1]
Planar, Aromatic System Rigid conformationFavors π-stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in protein binding pockets.
Polar Nature Potential for H-bondingThe nitro group and ring nitrogens can act as hydrogen bond acceptors, contributing to binding affinity and specificity.

This scaffold is particularly well-suited for the design of kinase inhibitors. The core can serve as a "hinge-binder," forming hydrogen bonds with the kinase hinge region, while the vector at the C6 position allows for the introduction of various substituents to achieve potency and selectivity by exploring different pockets of the ATP-binding site.[1][6]

Conclusion

The 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine ring system is a molecule defined by its highly electron-deficient character. The synergistic electron-withdrawing effects of the pyridine nitrogen, the C6-chloro substituent, and the C3-nitro group create a potent electrophilic scaffold with a highly activated site for nucleophilic aromatic substitution. This predictable reactivity, combined with its rigid, planar geometry, makes it an exceptionally valuable building block for the synthesis of targeted therapeutics. A thorough understanding of its electronic properties, validated through a combination of computational modeling and experimental characterization, is paramount for unlocking its full potential in modern drug discovery.

References

  • Al-Qawasmeh, R. A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. Available at: [Link]

  • MySkinRecipes. (n.d.). 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Gomes, B., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Molecules. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Request PDF. (2025). Synthesis, crystal structure, molecular docking and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine derivatives. Available at: [Link]

  • Langer, P., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • El-Mernissi, R., et al. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. Available at: [Link]

  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. Available at: [Link]

  • Skupska, K., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

  • Kulyk, K., et al. (2021). Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative. Molecules. Available at: [Link]

Sources

Methodological & Application

protocol for using 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine in a kinase inhibition assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinase Inhibition Profiling for 6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine

Executive Summary & Scientific Context

The compound 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine represents a functionalized 5-azaindole scaffold. In kinase drug discovery, the pyrrolo[3,2-c]pyridine core is a "privileged structure" known to mimic the purine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding.

While often utilized as a synthetic intermediate (where the 3-nitro group is reduced to an amine for further derivatization), this specific molecule requires careful profiling to establish its baseline inhibitory potential or "fragment activity" against targets such as FMS (CSF-1R) , MPS1 , or FLT3 .

Critical Technical Consideration: The presence of the 3-nitro group presents a specific challenge. Nitro-aromatics can act as fluorescence quenchers or redox-active species. Therefore, fluorescence-based assays (e.g., FRET, FP) are not recommended for this specific compound due to the high risk of false negatives/positives (inner filter effects).

This protocol utilizes a Luminescent ADP Detection Assay (ADP-Glo™) .[1] This format is robust, ratiometric, and operates in the visible light spectrum, minimizing interference from the compound’s intrinsic optical properties.

Assay Principle

The assay quantifies kinase activity by measuring the ADP generated during the phosphorylation of a peptide substrate. It is a coupled enzymatic reaction:

  • Kinase Reaction: Kinase transfers

    
    -phosphate from ATP to the Substrate, producing ADP.
    
  • Depletion: Unconsumed ATP is depleted by the ADP-Glo™ Reagent.[2][3][4]

  • Detection: A Kinase Detection Reagent converts the generated ADP back to ATP, which is then utilized by luciferase to produce light.[2][3][4][5] The signal is directly proportional to kinase activity.[5]

AssayPrinciple ATP ATP (Input) Kinase Kinase + Compound (6-Cl-3-NO2-pyrrolo...) ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP (Generated) Kinase->ADP Phosphorylation Light Luminescence (Readout) ADP->Light Luciferase Coupling

Figure 1: Schematic of the ADP-Glo™ reaction pathway.[3] The signal is positive (gain-of-signal) relative to kinase turnover.

Materials & Reagents

ComponentSpecificationStorageNotes
Test Compound 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine-20°C (Dry)Dissolve in 100% DMSO. Protect from light.[1][6]
Kinase Enzyme Recombinant (e.g., FMS/CSF-1R)-80°CAvoid freeze-thaw cycles. Aliquot upon receipt.
Substrate Poly(Glu, Tyr) 4:1 or specific peptide-20°CGeneric substrates work well for tyrosine kinases.
ATP Ultra-Pure (10 mM stock)-20°CMust be free of ADP contamination.
Assay Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA4°CAdd fresh DTT (2 mM) or TCEP immediately before use.
Detection Kit ADP-Glo™ Kinase Assay (Promega)-20°CEquilibrate to Room Temp (RT) before use.
Microplate 384-well, Solid White, Low VolumeRTWhite plates maximize luminescence reflection.

Detailed Protocol

Phase 1: Compound Preparation (The "3-Nitro" Handling)

Rationale: The nitro group increases polarity but the chloro-pyrrolo core is lipophilic. Aggregation is a risk at high concentrations.

  • Stock Solution: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM . Vortex vigorously for 1 minute.

  • Visual Check: Ensure no particulate matter remains. If turbid, sonicate for 5 minutes.

  • Serial Dilution: Prepare a 10-point dose-response curve in 100% DMSO.

    • Start at 1 mM (100x final assay concentration).

    • Dilution factor: 1:3 (e.g., 10 µL compound + 20 µL DMSO).

  • Intermediate Dilution: Dilute these DMSO stocks 1:25 into 1x Assay Buffer to create "4x Working Solutions" (4% DMSO). This ensures the final assay DMSO concentration is 1%.

Phase 2: Kinase Reaction Setup (384-well plate)

Standard Reaction Volume: 10 µL

  • Enzyme Addition (2.5 µL):

    • Dilute the kinase in Assay Buffer to 4x the optimal concentration (determined by previous titration, typically 0.5–2 ng/µL final).

    • Dispense 2.5 µL into assay wells.

  • Compound Addition (2.5 µL):

    • Add 2.5 µL of the "4x Working Solution" (from Phase 1).

    • Controls: Add 2.5 µL of 4% DMSO/Buffer to "No Inhibitor" (Max Signal) and "No Enzyme" (Min Signal) wells.

    • Pre-Incubation: Incubate Enzyme + Compound for 15 minutes at RT . This allows the scaffold to equilibrate with the ATP-binding pocket.

  • Substrate/ATP Mix Initiation (5 µL):

    • Prepare a 2x mix of ATP and Peptide Substrate in Assay Buffer.

    • Critical ATP Setting: Use [ATP] =

      
       of the kinase. For this scaffold, competitive inhibition is expected; using saturating ATP will mask potency.
      
    • Dispense 5 µL to start the reaction.[1][2]

  • Reaction Incubation:

    • Seal plate. Shake for 1 minute at 1000 rpm.

    • Incubate for 60 minutes at RT (22–25°C).

Phase 3: Detection (ADP-Glo)
  • Stop Reaction (10 µL):

    • Add 10 µL of ADP-Glo™ Reagent .

    • Incubate for 40 minutes at RT.

    • Mechanism: This stops the kinase and burns off all remaining ATP.[2][4]

  • Detection (20 µL):

    • Add 20 µL of Kinase Detection Reagent .[1][2]

    • Incubate for 30 minutes at RT.

    • Mechanism: Converts generated ADP

      
       ATP 
      
      
      
      Light.[5]
  • Read:

    • Measure Luminescence (Integration time: 0.5–1.0 second/well).

Data Analysis & Workflow Visualization

Calculation: Calculate Percent Inhibition for each concentration:



Fit: Plot


 vs. 

Inhibition using a 4-parameter logistic (Hill) equation to determine

.

Workflow cluster_prep Preparation cluster_assay Assay Reaction cluster_detect Detection start Start: 10mM DMSO Stock dilution Serial Dilution (1:3) in DMSO start->dilution buffer_dil Dilute 1:25 into Assay Buffer (4x) dilution->buffer_dil add_enz Add 2.5µL Kinase + 2.5µL Compound buffer_dil->add_enz pre_inc 15 min Pre-incubation (Equilibrium Binding) add_enz->pre_inc add_atp Add 5µL ATP/Substrate (Start Reaction) pre_inc->add_atp incubation 60 min Incubation add_atp->incubation stop Add 10µL ADP-Glo Reagent (Stop & Deplete ATP) incubation->stop detect Add 20µL Detection Reagent (ADP -> Light) stop->detect read Read Luminescence detect->read

Figure 2: Step-by-step experimental workflow for high-throughput profiling.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background ATP contaminationUse Ultra-Pure ATP; Ensure ADP-Glo reagent is fully active (do not refreeze).
Low Signal Window Low enzyme activityTitrate enzyme to ensure linear ADP production (aim for 5-10% conversion).
Compound Precipitation Poor solubilityAdd 0.01% Triton X-100 or CHAPS to the assay buffer.
Bell-Shaped Curve Aggregation / SolubilityThe nitro group can induce aggregation. Check curve hill slope; if >2.0, suspect aggregation.
Signal Quenching Color interferenceThe yellow color of nitro compounds absorbs light. The ADP-Glo signal is stable; dilute the final reaction 1:2 with water before reading if quenching is severe.

References

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases.[3][4] Assay and Drug Development Technologies. Link

  • Plebanek, E., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).[7] Journal of Medicinal Chemistry. Link

  • El-Naggar, A. M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Application Note: A Strategic Workflow for the Development of Novel FMS Kinase Inhibitors from a 6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed guide for researchers engaged in the discovery of novel small molecule inhibitors targeting FMS kinase (CSF-1R). FMS is a receptor tyrosine kinase crucial for the function of macrophage lineage cells, making it a high-value target for therapeutic intervention in oncology and inflammatory diseases.[1][2][3][4] We outline a complete workflow, from initial chemical synthesis and library generation to biochemical and cellular characterization, using the versatile starting scaffold, 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine. The protocols herein are designed to be robust and adaptable, providing a solid foundation for a structure-activity relationship (SAR) driven lead optimization campaign.

Introduction: Targeting FMS Kinase

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS, is a class III receptor tyrosine kinase.[3][4] Upon binding its ligand, CSF-1, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K/Akt and MAPK pathways.[5][6] This signaling is essential for the survival, proliferation, and differentiation of monocytes, macrophages, and related cell types.[1][2][7] In the tumor microenvironment, FMS signaling on tumor-associated macrophages (TAMs) can promote tumor growth, angiogenesis, and metastasis. Consequently, inhibiting FMS kinase activity presents a compelling strategy to modulate the immune landscape of tumors and treat various inflammatory conditions.[1][2][4][8]

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry. Its rigid, heterocyclic structure can effectively mimic the adenine ring of ATP, anchoring potential inhibitors within the kinase hinge region.[9][10] The selected starting material, 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine, offers two distinct and chemically tractable handles for diversification: the 6-chloro position, which is activated for nucleophilic aromatic substitution (SNAr), and the 3-nitro group, which can be readily reduced to an amine for subsequent functionalization.[11][12][13][14] This dual-vector approach allows for a thorough exploration of the chemical space around the scaffold to achieve high potency and selectivity.

FMS_Signaling cluster_membrane Cell Membrane FMS FMS Receptor (CSF-1R) Dimerization Dimerization & Autophosphorylation FMS->Dimerization Activates CSF1 CSF-1 (Ligand) CSF1->FMS Binds PI3K PI3K/Akt Pathway Dimerization->PI3K MAPK RAS/RAF/MEK/ERK Pathway Dimerization->MAPK Survival Cell Survival & Proliferation PI3K->Survival Differentiation Differentiation PI3K->Differentiation MAPK->Survival MAPK->Differentiation

Caption: Simplified FMS (CSF-1R) signaling pathway.

Synthetic Chemistry: Library Generation

The core of this discovery program lies in the systematic chemical modification of the starting scaffold. The following protocols detail a two-stage strategy to generate a focused library of diverse analogues.

Stage 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

Rationale: The electron-withdrawing nature of the pyridine nitrogen and the nitro group makes the C6-chloro position highly susceptible to nucleophilic attack.[13][14][15][16] This position is often solvent-exposed in kinase binding pockets, making it an ideal vector for introducing a variety of chemical groups to improve potency and modulate physicochemical properties.

General Protocol: Synthesis of 6-amino-3-nitro-1H-pyrrolo[3,2-c]pyridine Derivatives

  • To a solution of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane, add the desired primary or secondary amine (1.2-2.0 eq).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Heat the reaction mixture at 80-120 °C for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-substituted product.

Stage 2: Reduction and Functionalization at the C3-Position

Rationale: The nitro group serves as a masked amine. Its reduction provides a new point for diversification, allowing exploration of the deeper, often more conserved, regions of the ATP binding site.[11][12][17]

Protocol 2.2.1: Reduction of the 3-Nitro Group

  • Dissolve the 6-amino-3-nitro-1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq) in a solvent mixture, typically ethanol (EtOH) and water.

  • Add a reducing agent such as iron powder (Fe, 5.0 eq) followed by ammonium chloride (NH₄Cl, 5.0 eq) or tin(II) chloride (SnCl₂, 3.0-5.0 eq) in concentrated HCl.[11]

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-6 hours, monitoring by LC-MS.

  • After completion, cool the reaction and filter through a pad of celite to remove the metal salts.

  • Basify the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃) until pH > 8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the 3-amino-6-substituted-1H-pyrrolo[3,2-c]pyridine. This product is often used in the next step without further purification.

Protocol 2.2.2: Acylation of the 3-Amino Group

  • Dissolve the 3-amino derivative (1.0 eq) in a dry, aprotic solvent like Dichloromethane (DCM) or DMF.

  • Add a base such as DIPEA or triethylamine (TEA) (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours until LC-MS indicates completion.

  • Quench the reaction with water and extract with DCM or ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry over Na₂SO₄, concentrate, and purify by flash chromatography or preparative HPLC to obtain the final target compound.

Biochemical Evaluation: In Vitro FMS Kinase Inhibition

Rationale: The first biological assessment of newly synthesized compounds is to determine their direct inhibitory effect on the target enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, providing a sensitive measure of enzyme activity.[18][19][20]

Protocol: ADP-Glo™ Kinase Assay for FMS Inhibition

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of recombinant human FMS kinase and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in kinase buffer.

    • Prepare a stock solution of ATP at a concentration near the Kₘ for FMS (typically 10-50 µM).

    • Serially dilute test compounds in DMSO, then further dilute in kinase buffer to achieve the final desired concentrations (typically 10-point, 3-fold dilutions starting from 10 µM).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of test compound solution.

    • Add 5 µL of a 2X enzyme/substrate mix.

    • Initiate the reaction by adding 2.5 µL of 4X ATP solution. The final reaction volume is 10 µL.

    • Include "no enzyme" and "vehicle (DMSO)" controls.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete unconsumed ATP by adding 10 µL of ADP-Glo™ Reagent.[18][19]

    • Incubate at room temperature for 40 minutes.[18][19]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[18][19]

    • Incubate at room temperature for 30-60 minutes.[18]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cellular Assays: Target Engagement and Potency

Rationale: Compounds that are potent in biochemical assays must be tested in a cellular context to assess membrane permeability, target engagement, and effects on cell fate.

Cellular Target Engagement: Western Blot for p-FMS

Rationale: This assay directly confirms that the compound inhibits FMS autophosphorylation in a cellular environment. A reduction in the phosphorylated form of FMS (p-FMS) indicates successful target engagement.[6]

Protocol: Western Blot for Phospho-FMS (Tyr723)

  • Cell Culture and Treatment:

    • Culture an FMS-dependent cell line (e.g., M-NFS-60) in appropriate media.

    • Starve cells of growth factors for 4-6 hours to reduce basal FMS phosphorylation.

    • Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with a recombinant CSF-1 ligand (e.g., 100 ng/mL) for 10-15 minutes to induce FMS autophosphorylation.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.[21] Note: Avoid using milk as a blocking agent as it contains phosphoproteins.[21]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-FMS (e.g., p-CSF-1R Tyr723).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total FMS to confirm equal protein loading.

Cellular Potency: Cell Viability Assay

Rationale: This assay determines the functional consequence of FMS inhibition on cell proliferation and survival. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, which correlate with the number of metabolically active, viable cells.[22][23][24]

Protocol: CellTiter-Glo® Viability Assay

  • Cell Plating:

    • Seed M-NFS-60 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

    • Incubate for 24 hours to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Add 10 µL of serially diluted test compounds to the wells.

    • Incubate the plate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[23]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[23]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[23][25]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23][25]

    • Record luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percent viability relative to vehicle-treated controls.

    • Plot the results and determine the EC₅₀ value using a dose-response curve fit.

Data Interpretation and SAR Analysis

The ultimate goal is to establish a clear Structure-Activity Relationship (SAR) to guide the design of improved inhibitors. By synthesizing a matrix of compounds with variations at both the C6 and C3 positions, researchers can systematically probe the chemical requirements for potent FMS inhibition.

SAR_Cycle Design Design Analogs (Hypothesize Improvements) Synthesize Synthesize Library (Protocols 2.1 & 2.2) Design->Synthesize Test Test (Biochemical & Cellular Assays) Synthesize->Test Analyze Analyze Data (Establish SAR) Test->Analyze Analyze->Design Iterate

Caption: The iterative cycle of SAR-driven lead optimization.

Hypothetical SAR Data Table:

Compound IDR¹ (C6-substituent)R² (C3-substituent)FMS IC₅₀ (nM)M-NFS-60 EC₅₀ (nM)
Scaffold -Cl-NO₂>10,000>10,000
INH-01 4-Morpholinyl-NH₂1,2503,500
INH-02 4-Methylpiperazin-1-yl-NH₂8502,100
INH-03 Anilinyl-NH₂450980
INH-04 AnilinylAcetamido95210
INH-05 AnilinylCyclopropanecarboxamido25 60
INH-06 4-MorpholinylCyclopropanecarboxamido320800

From this hypothetical data, we can derive initial SAR insights:

  • C6 Position: Introducing basic amines improves activity over the starting chloride. Aromatic amines (Anilinyl) appear more favorable than aliphatic cyclic amines (Morpholinyl, Methylpiperazinyl), suggesting a potential π-stacking interaction.

  • C3 Position: Functionalizing the 3-amino group significantly boosts potency. The cyclopropylamide (INH-05) is superior to the simple acetamide (INH-04), indicating a preference for a constrained, hydrophobic group in this region of the binding pocket.

  • Synergy: The combination of the optimal C6-substituent (Anilinyl) and C3-substituent (Cyclopropanecarboxamido) in INH-05 results in the most potent compound, demonstrating a synergistic effect between the two modifications.

Conclusion

The workflow presented here provides a robust and logical framework for the discovery and optimization of novel FMS kinase inhibitors based on the 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine scaffold. By combining strategic synthetic diversification with a cascade of high-quality biochemical and cellular assays, research teams can efficiently generate meaningful SAR data to drive projects from initial hits to potent lead candidates.

References

  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • Burns, M. J., et al. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Retrieved from [Link]

  • Georg Thieme Verlag KG. (2018). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.
  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Tap, W. D., et al. (2009). Colony-stimulating factor-1 receptor inhibitors for the treatment of cancer and inflammatory disease. Current Opinion in Pharmacology, 9(4), 434-441.
  • Bentham Science Publishers. (2009). Colony-Stimulating Factor-1 Receptor Inhibitors for the Treatment of Cancer and Inflammatory Disease. Retrieved from [Link]

  • Wu, J., et al. (2013). FMS Kinase Inhibitors: Current Status and Future Prospects. Medicinal Research Reviews, 33(5), 1031-1075.
  • Ingenta Connect. (2009). Colony-Stimulating Factor-1 Receptor Inhibitors for the Treatment of Cancer and Inflammatory Disease. Retrieved from [Link]

  • Widiastuti, H., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 9(4), 4385-4429.
  • Organic Chemistry Portal. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Frontiers Media. (2025). Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. Frontiers in Immunology. Retrieved from [Link]

  • American Chemical Society. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Retrieved from [Link]

  • University of Toronto. (n.d.). Investigation of CSF1-CSF1R Signaling in AML-Bone Marrow Stromal Cell Interactions. T-Space. Retrieved from [Link]

  • MDPI. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules. Retrieved from [Link]

  • Stack Exchange Inc. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange. Retrieved from [Link]

  • Open Lab Notebooks. (2018). Case Studies in SAR Analyses. Retrieved from [Link]

  • Drug Design Org. (2009). Case Studies in SAR Analyses. Retrieved from [Link]

  • National Institutes of Health. (n.d.). CSF1R signaling is a regulator of pathogenesis in progressive MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Colony stimulating factor 1 receptor. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2013). Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor. Retrieved from [Link]

  • The Rockefeller University Press. (2013). Colony-stimulating factor 1 receptor (CSF1R) signaling in injured neurons facilitates protection and survival. Journal of Experimental Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • American Chemical Society. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting purification of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

{"answer":"# Technical Support Center: Column Chromatography Purification of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine via column chromatography. This molecule, while a valuable synthetic intermediate, presents a unique set of purification hurdles due to its distinct chemical properties. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Section 1: Foundational Knowledge - Understanding the Core Challenges

Before troubleshooting, it is critical to understand the inherent chemical characteristics of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine that complicate its purification.

Q1: Why is 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine so difficult to purify using standard silica gel chromatography?

A: The difficulty arises from a combination of three key molecular features:

  • Basic Pyridine Nitrogen: The pyridine ring contains a basic nitrogen atom (pKa ≈ 5-6) which can form strong ionic interactions with the acidic silanol groups (Si-OH) present on the surface of standard silica gel.[1][2] This interaction is a primary cause of significant peak tailing, where the compound elutes slowly and asymmetrically, often leading to poor separation from impurities and lower recovery.[1]

  • High Polarity: The presence of a nitro group (a strong electron-withdrawing group) and the fused heterocyclic pyrrolopyridine core makes the molecule quite polar.[3] Consequently, it requires relatively polar mobile phases to elute from the column, which can also cause closely-related polar impurities to co-elute.

  • Potential for Degradation: The acidic surface of silica gel can potentially lead to the degradation of sensitive molecules.[4][5] Nitroaromatic compounds, in particular, can be susceptible to interactions with the stationary phase.[6][7] It is crucial to assess the stability of your compound on silica before committing to a large-scale purification.

Q2: What are the most common impurities I should anticipate during this purification?

A: Impurities typically originate from the synthetic route. Common contaminants for this class of molecule include:

  • Unreacted Starting Materials: Incomplete reactions can leave behind precursor molecules.

  • Isomeric Byproducts: Nitration reactions on aromatic rings can sometimes produce isomers with the nitro group at different positions.[8] These isomers often have very similar polarities, making them particularly challenging to separate.

  • Degradation Products: If the compound is unstable under the reaction or workup conditions, or on the chromatography stationary phase, you may see degradation products.[5]

  • Over-nitrated or Under-chlorinated Species: Depending on the specific synthetic pathway, you may have related compounds with different degrees of nitration or halogenation.

Section 2: A Systematic Troubleshooting Guide

Effective troubleshooting is a logical, stepwise process. If you are experiencing issues with your purification, start at the beginning of this workflow and systematically address each potential problem.

Troubleshooting_Workflow Start Start: Poor Purification Result (Low Yield, Poor Purity, Tailing) Check_TLC 1. Re-evaluate TLC Data Is Rf between 0.2-0.4? Is the spot symmetrical? Start->Check_TLC Optimize_Solvent 2. Optimize Mobile Phase - Test different solvent systems (e.g., DCM/MeOH, EtOAc/Heptane) - Consider modifiers (TEA, NH4OH) Check_TLC->Optimize_Solvent No Tailing Problem: Peak Tailing Check_TLC->Tailing Yes, but spot tails Poor_Separation Problem: Poor Separation Check_TLC->Poor_Separation Yes, but poor resolution from impurity Check_Stability 3. Assess Compound Stability - Perform 2D-TLC test - Does spot remain intact? Optimize_Solvent->Check_Stability Separation still poor Deactivate_Silica 4. Mitigate On-Column Issues - Deactivate silica with base (e.g., 1% TEA) - Check for column channeling/overloading Check_Stability->Deactivate_Silica No, degradation observed Low_Recovery Problem: Low or No Recovery Check_Stability->Low_Recovery Yes, but still no recovery from column Change_Stationary_Phase 5. Change Stationary Phase - Use Alumina (neutral or basic) - Attempt Reversed-Phase (C18) Deactivate_Silica->Change_Stationary_Phase Still Unsuccessful Success Success: Pure Compound Obtained Deactivate_Silica->Success Problem Solved Change_Stationary_Phase->Success Problem Solved Low_Recovery->Check_Stability Is compound degrading? Low_Recovery->Change_Stationary_Phase Compound is stable but irreversibly bound Tailing->Deactivate_Silica Address silanol interactions Poor_Separation->Optimize_Solvent Improve selectivity

Sources

common side products in the synthesis of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for the Nitration of 6-chloro-1H-pyrrolo[3,2-c]pyridine Ticket ID: CHEM-SUP-5AZA-NITRO Status: Open Analyst: Senior Application Scientist

Introduction: The Chemistry of the Scaffold

You are likely synthesizing 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (often referred to as a substituted 5-azaindole ) as a core scaffold for kinase inhibitors (e.g., JAK, Syk, or Aurora kinase targets).

The nitration of 6-chloro-5-azaindole is a delicate balance of electronics. The pyrrole ring is electron-rich and prone to oxidation, while the pyridine ring is electron-deficient. The presence of the chlorine atom at the C6 position (ortho to the pyridine nitrogen) introduces a critical instability: susceptibility to nucleophilic aromatic substitution (


), specifically hydrolysis, under the very acidic conditions required for nitration.

This guide addresses the three most common failure modes:

  • Regio-instability (Kinetic N-nitration vs. Thermodynamic C-nitration).

  • Chemical Instability (Hydrolysis of the C6-Chlorine).

  • Oxidative Degradation (Formation of "Black Tar").

Module 1: Critical Failure Modes & Troubleshooting

Issue #1: The "Missing" Chlorine (Hydrolysis)

Symptom: Mass spectrometry shows a peak at


 or 

relative to the product, corresponding to the conversion of

to

. The product is insoluble in organic solvents (formation of a pyridone).

Root Cause: The C6-chlorine atom is activated by the adjacent protonated pyridine nitrogen (N5). In hot acidic media (exothermic nitration or hot aqueous quench), water acts as a nucleophile, displacing the chloride via an


 mechanism.

Corrective Action:

  • Temperature Control: Never allow the reaction temperature to exceed 20°C . The nitration of azaindoles is highly exothermic.

  • Quench Protocol: Do not pour the reaction mixture into water. Instead, pour the reaction mixture onto crushed ice with vigorous stirring to keep the temperature near 0°C during dilution.

  • Alternative Reagent: If hydrolysis persists, switch from fuming

    
     to 
    
    
    
    in
    
    
    . Potassium nitrate allows for a more controlled release of the nitronium ion (
    
    
    ) and better temperature management.
Issue #2: Transient TLC Spot (N-Nitration)

Symptom: A new spot appears on TLC (


 higher than SM) early in the reaction but disappears or converts slowly. Yields of the C3-nitro product are low.[1][2]

Root Cause: Electrophilic attack often occurs first at the N1 position (kinetic control), forming the 1-nitro-6-chloro-5-azaindole . Under acidic conditions, this intermediate rearranges to the thermodynamic 3-nitro product. If the reaction is quenched too early, you isolate the N-nitro species or a mixture.

Corrective Action:

  • Monitor Kinetics: Do not quench immediately upon consumption of starting material. Allow the rearrangement to proceed.

  • Acid Strength: The rearrangement is acid-catalyzed. Ensure the sulfuric acid is concentrated (>95%).

  • Verification: N-nitro isomers typically show a distinct downfield shift of the C2-proton in

    
    H NMR compared to the C3-nitro product.
    
Issue #3: Black Tar / Low Mass Balance

Symptom: The reaction mixture turns opaque black/dark brown. Workup yields a complex mixture of gums.

Root Cause: Oxidative polymerization of the electron-rich pyrrole ring. This is common when the local concentration of


 is too high or the temperature spikes.

Corrective Action:

  • Addition Rate: Add the nitrating agent (or the substrate to the acid) dropwise .

  • Inert Atmosphere: While not strictly air-sensitive, conducting the reaction under

    
     prevents synergistic oxidation from atmospheric oxygen.
    

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine avoiding hydrolysis.

Reagents & Equipment
  • Substrate: 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

  • Solvent/Acid: Conc. Sulfuric Acid (

    
    , 10-15 volumes)
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    , 1.05 eq) OR Potassium Nitrate (
    
    
    
    , 1.05 eq)
  • Setup: 3-neck round bottom flask, internal thermometer, ice-salt bath.

Step-by-Step Methodology
  • Dissolution (Critical for Exotherm Control):

    • Charge

      
       into the flask and cool to 0°C .
      
    • Add the 6-chloro-5-azaindole starting material portion-wise. Note: The amine will form a sulfate salt, generating heat. Maintain T < 10°C. Stir until fully dissolved.

  • Nitration:

    • Option A (

      
      ):  Cool solution to -5°C . Add fuming 
      
      
      
      dropwise over 30 minutes.
    • Option B (

      
       - Recommended):  Cool solution to -5°C . Add solid 
      
      
      
      in small portions over 45 minutes.
    • Checkpoint: Ensure internal temperature never rises above 5°C .

  • Reaction & Rearrangement:

    • Allow the mixture to warm naturally to 0°C - 5°C (Do not heat to RT).

    • Stir for 1–2 hours. Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the N-nitro intermediate.

  • Workup (The "Anti-Hydrolysis" Quench):

    • Prepare a beaker with crushed ice (approx. 50g per 1g substrate).

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Crucial: Do not allow the quench solution to heat up. Add more ice if necessary.

  • Isolation:

    • The product usually precipitates as a yellow/orange solid.

    • Adjust pH to ~8-9 using 28% Ammonium Hydroxide (

      
      )  dropwise. Do not use NaOH pellets, as high local pH + heat = hydrolysis.
      
    • Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Module 3: Visualizing the Pathway

The following diagram illustrates the reaction pathway, highlighting the kinetic N-nitro intermediate and the irreversible side-reaction (hydrolysis) that must be avoided.

AzaindoleNitration cluster_0 Critical Control Zone (Keep T < 5°C) SM 6-chloro-5-azaindole (Starting Material) Complex Protonated Complex (SM + H2SO4) SM->Complex Dissolution (Exothermic) NNitro 1-nitro-intermediate (Kinetic Product) Complex->NNitro Nitration (T < 0°C) Tar Oxidative Tars Complex->Tar T > 20°C Rapid Addn CNitro 6-chloro-3-nitro-5-azaindole (Target Product) NNitro->CNitro Rearrangement (Acid Catalyzed) Hydrolysis 6-hydroxy-3-nitro-5-azaindole (Side Product: Pyridone) NNitro->Hydrolysis Heat + H2O CNitro->Hydrolysis Heat + H2O (SNAr)

Figure 1: Reaction pathway for the nitration of 6-chloro-5-azaindole. Red paths indicate failure modes triggered by excess heat.

Module 4: Data & Specifications

Analytical Profile of Target vs. Side Product
FeatureTarget (6-chloro-3-nitro)Side Product (6-hydroxy/pyridone)
Appearance Yellow/Orange SolidOff-white/Tan Solid
Solubility Soluble in DMSO, warm EtOAcPoor solubility (DMSO only)
MS (ESI)

(Cl pattern)

(No Cl pattern)
1H NMR (C2-H) Singlet,

ppm
Singlet, shifted upfield
Reaction Risk Stable at

C
Forms at

C in acid
References
  • L'Heureux, A., et al. (2010). "Practical Synthesis of 4-Azaindoles and 5-Azaindoles." Tetrahedron Letters, 51(33).

  • Zhang, Z., et al. (2002). "Synthesis of 5-Azaindole Derivatives." Journal of Organic Chemistry, 67(17), 6226–6227.

  • Kudo, N., et al. (2018). "Process Development of JAK Inhibitors: Control of Regioselectivity in Azaindole Nitration." Organic Process Research & Development, 22(5).

  • Estel, L., et al. (1988). "Lithiation of 6-Chloro-5-Azaindole." Journal of Heterocyclic Chemistry, 25, 1361.

Sources

Validation & Comparative

kinase selectivity profile of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Kinase Selectivity & Application of 6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine Scaffolds

Executive Summary: The "Linchpin" Scaffold

6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine is not a drug in itself; it is a high-value chemotype precursor (intermediate) used to synthesize potent ATP-competitive kinase inhibitors. Its structural distinctiveness lies in the 5-azaindole core (pyrrolo[3,2-c]pyridine), which differs significantly from the more common 7-azaindole (pyrrolo[2,3-b]pyridine) used in drugs like Vemurafenib.[1]

The "6-chloro-3-nitro" substitution pattern provides two orthogonal vectors for chemical modification, enabling the creation of highly selective inhibitors for two distinct kinase families:

  • FMS Kinase (CSF-1R): Targeting macrophage-driven cancers and inflammatory arthritis.[2]

  • MPS1 (TTK): Targeting the Spindle Assembly Checkpoint (SAC) in triple-negative breast cancer.

This guide analyzes the transition from this nitro-chlorinated scaffold to bioactive derivatives, comparing their selectivity profiles against industry standards.

Chemical Architecture & Synthesis Logic

The utility of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine stems from its reactivity profile. The C3-nitro group serves as a masked amine for linker attachment (urea/amide), while the C6-chloro group allows for cross-coupling to extend into the kinase hydrophobic pocket.

Synthesis Workflow: From Scaffold to Inhibitor

SynthesisPath Scaffold 6-chloro-3-nitro- 1H-pyrrolo[3,2-c]pyridine (Core Scaffold) Step1 Step 1: C3-Nitro Reduction (Fe/AcOH or H2/Pd) Scaffold->Step1 Amine 3-Amino-6-chloro- Intermediate Step1->Amine Step2_FMS Path A (FMS): Urea/Amide Coupling (Linker Installation) Amine->Step2_FMS Step2_MPS1 Path B (MPS1): C6 Substitution first (Solvent Front) Amine->Step2_MPS1 Step3_FMS Suzuki Coupling at C6 (Tail Region) Step2_FMS->Step3_FMS Drug_FMS FMS Inhibitor (e.g., Cmpd 1r) Step3_FMS->Drug_FMS Drug_MPS1 MPS1 Inhibitor (e.g., CCT251455) Step2_MPS1->Drug_MPS1

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C3-nitro and C6-chloro positions to access distinct kinase targets.

Kinase Selectivity Profile: FMS (CSF-1R)

Derivatives synthesized from this scaffold, particularly diarylamides and diarylureas , exhibit nanomolar potency against FMS kinase.[2] The 5-azaindole core forms key hydrogen bonds with the kinase hinge region (Glu664 and Cys666 in FMS).

Performance Comparison: Scaffold Derivative (Cmpd 1r) vs. Standards
FeatureDerivative 1r (5-azaindole)KIST101029 (Lead)Pexidartinib (PLX3397)
Scaffold Type Pyrrolo[3,2-c]pyridine Quinoxaline-basedPyrrolo[2,3-b]pyridine
FMS IC50 (Enzymatic) 30 nM 96 nM~13 nM
Cellular IC50 (BMDM) 84 nM 195 nM~20 nM
Selectivity (vs c-Kit) >50-fold>20-foldHigh (Dual FMS/Kit)
Selectivity (vs FLT3) >30-foldModerateModerate
Primary Indication Solid Tumors / ArthritisResearch ToolTGCT / Tenosynovial Giant Cell Tumor

Key Insight: While Pexidartinib is more potent, the pyrrolo[3,2-c]pyridine derivative (1r) offers a distinct selectivity profile, particularly showing reduced activity against c-Kit compared to dual inhibitors, which may reduce hematological toxicity (myelosuppression).

Selectivity Data (1 µM Screening)
  • FMS (CSF-1R): 81% Inhibition

  • FLT3 (D835Y): 42% Inhibition (Weak off-target)

  • c-MET: 40% Inhibition

  • Other 37 Kinases: <28% Inhibition[2][3]

Kinase Selectivity Profile: MPS1 (TTK)

The same scaffold, when optimized with different C6-substituents (often removing the nitro for direct C3-substitution or retaining specific amine linkers), yields potent inhibitors of MPS1 , a kinase critical for the Spindle Assembly Checkpoint.

Performance Comparison: MPS1 Inhibitors
FeatureCCT251455 (Scaffold Derivative)ReversineNMS-P715
MPS1 IC50 3 nM ~200 nM180 nM
Selectivity Score High (Clean Kinome)Low (Pan-Aurora/MPS1)High
Bioavailability Oral (>50% F)Poor (Tool compound)Oral
Mechanism ATP-CompetitiveATP-CompetitiveATP-Competitive

Mechanistic Validation: The pyrrolo[3,2-c]pyridine core in MPS1 inhibitors binds to the ATP pocket where the pyridine nitrogen (N5) accepts a hydrogen bond from the backbone NH of the hinge residue (Gly605 in MPS1), mimicking the adenine ring of ATP.

Experimental Protocols

To validate the selectivity of derivatives generated from 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine, the following protocols are industry standard.

Protocol A: FRET-Based Kinase Assay (Z'-LYTE)

Used to determine IC50 values against FMS and MPS1.

  • Reagent Prep: Dilute the test compound (derivative) in 100% DMSO to 100x desired concentration. Serial dilute (1:3).

  • Enzyme Mix: Prepare a mix of Recombinant FMS (or MPS1) kinase (approx. 1-5 ng/well) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate Mix: Prepare FRET peptide substrate (e.g., Tyr Peptide 1) at 2 µM with ATP at Km concentration (e.g., 100 µM).

  • Reaction:

    • Add 2.5 µL Compound.

    • Add 5 µL Enzyme Mix.

    • Add 2.5 µL Substrate/ATP Mix.

    • Incubate at 25°C for 60 minutes.

  • Development: Add 5 µL Development Reagent (cleaves unphosphorylated peptide). Incubate 1 hour.

  • Read: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission) on a plate reader (e.g., EnVision).

  • Calculation: Plot % Phosphorylation vs. Log[Compound] to derive IC50.

Protocol B: Cellular Selectivity (Ba/F3 System)

Self-validating system for target engagement.

  • Cell Lines: Use IL-3 dependent Ba/F3 cells engineered to express human FMS (Ba/F3-FMS) or MPS1.

  • Control: Parental Ba/F3 cells (+IL-3) serve as a toxicity control.

  • Seeding: Plate 5,000 cells/well in 96-well plates.

  • Treatment: Treat with serial dilutions of the derivative for 72 hours.

  • Readout: Add CellTiter-Glo (ATP quantification).

  • Validation: A selective inhibitor must kill Ba/F3-FMS cells (low IC50) while sparing parental Ba/F3 cells (+IL-3) (high IC50). Ratio > 50x indicates on-target selectivity.

Biological Signaling Context

Understanding where these inhibitors act is crucial for interpreting phenotypic data.

SignalingPathway Ligand CSF-1 / IL-34 Receptor FMS Receptor (CSF-1R) (Target of 1r) Ligand->Receptor Activation PI3K PI3K / AKT Receptor->PI3K MAPK RAS / ERK Receptor->MAPK Macrophage Macrophage Proliferation & Survival PI3K->Macrophage MAPK->Macrophage MPS1 MPS1 (TTK) (Target of CCT251455) Checkpoint Spindle Assembly Checkpoint (SAC) MPS1->Checkpoint Maintains Mitosis Mitotic Exit (Aneuploidy/Death) Checkpoint->Mitosis Inhibition causes premature exit

Caption: Dual utility of the scaffold: Blocking FMS signaling prevents macrophage survival (left), while blocking MPS1 forces premature mitotic exit and tumor cell death (right).

References

  • El-Gamal, M. I., et al. (2018). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies."[4] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry.

  • Hojnik, C. (2015). "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines." Graz University of Technology Master Thesis.

  • Vertex Pharmaceuticals. "Kinase Selectivity Profiling Protocols." Reaction Biology Corp Methodologies.

Sources

assessing the off-target effects of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: Off-Target Profiling of 6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine

Executive Summary & Strategic Context

6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (hereafter 6-CNPP ) represents a "privileged scaffold" in medicinal chemistry, frequently utilized to synthesize inhibitors for FMS Kinase (CSF-1R) and Tubulin polymerization (colchicine-binding site). While the pyrrolo[3,2-c]pyridine core offers excellent hydrogen-bonding capabilities within the ATP-binding pocket of kinases, the specific inclusion of the 3-nitro and 6-chloro moieties introduces significant off-target liabilities that must be assessed early in the design cycle.

The Core Challenge: The 3-nitro group is a known structural alert (toxicophore) for genotoxicity via nitro-reduction, while the planar heterocycle can intercalate DNA or promiscuously bind adenosine receptors. This guide outlines the critical comparative assays required to distinguish bona fide therapeutic efficacy from off-target toxicity.

Comparative Performance Profile

To objectively assess 6-CNPP, we compare its profile against Pexidartinib (PLX3397) (a selective FMS inhibitor) and Staurosporine (a pan-kinase promiscuous control).

Table 1: Liability & Selectivity Profile Comparison

Feature6-CNPP (Test Scaffold) Pexidartinib (Clinical Benchmark) Staurosporine (Promiscuity Control)
Primary Mechanism Scaffold for ATP-competitive Inhibition (FMS/CDK)Type I Kinase Inhibitor (CSF-1R/c-Kit)Pan-Kinase Inhibitor (ATP competitor)
Key Off-Target Risk Genotoxicity (Nitro-reduction), Tubulin destabilizationHepatotoxicity (Clinical), c-Kit inhibitionApoptosis via broad kinase blockade
Metabolic Liability High: Nitro group reduction to amine/hydroxylamineModerate: CYP3A4 metabolismLow: Used primarily as in vitro tool
Selectivity Score (S35) Low to Moderate (Prone to promiscuity without R-group optimization)High (Optimized for CSF-1R)Very Low (Hits >90% of kinome)
Recommended Use Early Hit-to-Lead / Fragment ScreeningPositive Control for FMS assaysPositive Control for Cytotoxicity

Critical Off-Target Mechanisms

Understanding why 6-CNPP fails is as important as its potency. The following diagram illustrates the two primary off-target pathways: Nitro-Reductive Stress and Tubulin Interference .

OffTargetPathways cluster_Genotox Pathway A: Genotoxicity (Nitro-Liability) cluster_Tubulin Pathway B: Cytoskeletal Interference Compound 6-CNPP (Scaffold) NitroReductase Nitroreductase (Metabolic Activation) Compound->NitroReductase Metabolism ColchicineSite Colchicine Binding Site (Tubulin) Compound->ColchicineSite Structural Mimicry Hydroxylamine Hydroxylamine Intermediate NitroReductase->Hydroxylamine Reduction DNA_Adduct DNA Adduct Formation Hydroxylamine->DNA_Adduct Covalent Bond Micronucleus Micronucleus Induction DNA_Adduct->Micronucleus Polymerization Inhibition of Polymerization ColchicineSite->Polymerization MitoticArrest G2/M Phase Arrest Polymerization->MitoticArrest

Figure 1: Dual mechanism of off-target toxicity for nitro-substituted pyrrolopyridines. Pathway A leads to false-positive cytotoxicity via DNA damage, while Pathway B mimics anti-mitotic agents.

Experimental Protocols for Assessment

To validate 6-CNPP, you must prove that cell death is driven by target inhibition (e.g., FMS kinase) and not the mechanisms above.

Protocol A: Differential Kinase Profiling (The "Clean" Screen)

Objective: Determine if 6-CNPP is hitting the intended kinase or acting as a "sticky" aggregator.

  • Preparation: Dissolve 6-CNPP to 10 mM in DMSO.

  • Assay Platform: Use a FRET-based binding assay (e.g., LanthaScreen) or Active-Site-Directed Competition Binding (e.g., KINOMEscan).

  • The Panel: Do not just screen the target. You must screen a "Safety Panel" of 40 representative kinases.

  • Critical Step (Aggregation Check): Run the assay +/- 0.01% Triton X-100 .

    • Logic: If IC50 shifts significantly (>3-fold) with detergent, 6-CNPP is acting as a colloidal aggregator (a false positive), not a specific inhibitor.

  • Data Output: Calculate the Selectivity Score (S35) .

    • Benchmark: A high-quality lead should have S(35) < 0.2 at 1 µM.

Protocol B: High-Content Micronucleus Assay (Genotoxicity)

Objective: Assess if the 3-nitro group is causing DNA damage.

  • Cell Model: CHO-K1 or TK6 lymphoblastoid cells (metabolically competent).

  • Dosing: Treat cells with 6-CNPP (0.1, 1, 10 µM) for 24 hours. Include Mitomycin C (Positive Control) and DMSO (Negative Control).

  • Staining:

    • Fix cells with 4% Paraformaldehyde.

    • Stain nuclei with Hoechst 33342 .

    • Stain cytoplasm with CellMask Deep Red .

  • Imaging: Automated High-Content Screening (HCS) confocal microscopy (20x objective).

  • Analysis: Algorithmically count "micronuclei" (small DNA fragments distinct from the main nucleus).

    • Threshold: A >2-fold increase in micronuclei frequency vs. DMSO indicates genotoxicity.

Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm 6-CNPP is actually engaging the target (e.g., FMS) inside the cell, proving that phenotypic effects are on-target.

  • Transfection (Optional): If endogenous levels are low, transfect HEK293T with FMS-Flag tag.

  • Treatment: Incubate live cells with 6-CNPP (at 5x IC50) for 1 hour. Control: DMSO.

  • Heat Shock: Aliquot cells into PCR tubes and heat to a gradient (40°C to 65°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles (do not use harsh detergents yet).

  • Separation: Centrifuge at 20,000 x g for 20 min. Soluble protein remains in supernatant; denatured/aggregated protein pellets.

  • Detection: Western Blot for FMS kinase.

  • Result: If 6-CNPP binds FMS, it will stabilize the protein, shifting the melting curve (

    
    ) to a higher temperature compared to DMSO.
    

Assessment Workflow Diagram

Follow this decision tree to determine if 6-CNPP should be advanced or discarded.

AssessmentWorkflow Start Start: 6-CNPP Phenotypic Hit Step1 Step 1: Aggregation Test (+/- Triton X-100) Start->Step1 Decision1 IC50 Shift? Step1->Decision1 Discard1 Discard: False Positive (Colloidal Aggregator) Decision1->Discard1 Yes Step2 Step 2: Genotoxicity Screen (Micronucleus Assay) Decision1->Step2 No Decision2 Micronuclei > 2x? Step2->Decision2 Modify Modify: Reduce Nitro Group to Amine/Amide Decision2->Modify Yes (Toxic) Step3 Step 3: Kinase Selectivity (Panel of 40) Decision2->Step3 No Final Advance: Validated Lead Step3->Final

Figure 2: Go/No-Go Decision Tree for Pyrrolopyridine Scaffolds.

Expert Recommendations

  • The Nitro Problem: The 3-nitro group is rarely acceptable in a final drug candidate due to metabolic liabilities (mutagenicity). If 6-CNPP shows promise, your first medicinal chemistry step should be reducing the

    
     to an 
    
    
    
    (amine) and acylating it to form an amide. This retains the hydrogen bond donor/acceptor profile while eliminating the genotoxic risk.
  • Tubulin Washout: Because pyrrolo[3,2-c]pyridines are structurally similar to combretastatin (a tubulin binder), always run a Tubulin Polymerization Assay . If your compound inhibits tubulin at concentrations similar to its kinase activity, you have a "dirty" drug that will cause neurotoxicity.

  • Reference Standards: Always run Staurosporine (for promiscuity) and Colchicine (for tubulin effects) in parallel to normalize your data.

References

  • El-Gamal, M. I., & Oh, C.-H. (2018).[1] Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.[1]

  • U.S. Environmental Protection Agency (EPA). (2023). Chemical Dashboard: 6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine - Hazard Genotoxicity Data.

  • Wang, Z., et al. (2024).[3] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[3] PubMed Central.

  • Wójcicka, A., & Redzicka, A. (2021).[4] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (MDPI).[4]

  • Jafari, R., et al. (2014).[3] The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine. As no specific, comprehensive Safety Data Sheet (SDS) for this compound is readily available in public databases, the recommendations herein are synthesized from an expert analysis of its chemical structure and data from analogous compounds, including chlorinated pyridines and nitro-aromatic heterocycles.[1][2] This guide is intended to supplement, not replace, a thorough, site-specific risk assessment, which is mandatory before commencing any work.

Hazard Analysis: A Structurally-Informed Perspective

The selection of appropriate Personal Protective Equipment (PPE) is fundamentally dictated by the potential hazards of a compound. The structure of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine presents a combination of functional groups that necessitate a conservative and multi-faceted protection strategy.

  • Chlorinated Pyridine Moiety: Chlorinated pyridines are known to be rapidly absorbed through intact skin.[2] Upon heating, they can also release toxic gases.[2] The pyridine ring itself is associated with acute toxicity if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[3][4]

  • Nitro-Aromatic Group: Aromatic nitro compounds are a well-documented class of chemicals with potential for significant toxicity. They are often skin irritants and can be absorbed dermally.[1] Furthermore, the energetic nature of the nitro group requires careful handling to avoid conditions (such as heating) that could lead to uncontrolled reactions.[5] The U.S. Environmental Protection Agency (EPA) also tracks related compounds for potential genotoxicity.[6]

  • Solid, Potentially Friable Nature: As a solid, this compound poses an inhalation risk if handled as a powder, particularly during weighing and transfer operations.[7][8]

Given these factors, the primary routes of exposure to mitigate are dermal contact, ocular contact, and inhalation. A comprehensive PPE strategy is therefore non-negotiable.

Core PPE Recommendations

A baseline of PPE is required for any work involving this compound.[9][10][11] However, the specific level of protection must be escalated based on the nature and scale of the operation.

Body Part Minimum Requirement (Low-Hazard Operations) Enhanced Protection (High-Hazard Operations) Applicable Standard (Example)
Eyes/Face Tightly-fitting safety goggles with side shields.[10][12]Face shield worn over safety goggles.[9][12]OSHA 29 CFR 1910.133 / EN 166
Hands Double-gloving with nitrile rubber gloves.[9]Chemical-resistant gloves (e.g., Viton™, Neoprene) with documented high resistance to chlorinated and nitro compounds.[5][12]EN 374
Body Flame-resistant laboratory coat, fully buttoned.[11][13]Chemical-resistant apron or disposable coveralls over a lab coat.[1]N/A
Respiratory Required if handling powder outside of a certified fume hood.Full-face respirator with appropriate cartridges for organic vapors and particulates.[7][12]NIOSH (US) / EN 143, EN 14387 (EU)
Feet Closed-toe, chemical-resistant shoes.[10][11]Chemical-resistant boot covers for large-scale operations or spill response.[13]N/A

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimizing exposure and preventing contamination.[1] The following diagram outlines a self-validating process for handling 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_area Designate & Prepare Work Area (e.g., Fume Hood) verify_equip Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep_area->verify_equip assemble_ppe Assemble & Inspect PPE verify_equip->assemble_ppe weighing Weighing & Transfer (in ventilated enclosure) assemble_ppe->weighing dissolution Solution Preparation (add solid to solvent) weighing->dissolution reaction Experimental Use (maintain containment) dissolution->reaction decontaminate Decontaminate Surfaces & Glassware reaction->decontaminate segregate_waste Segregate Contaminated Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste dispose Package for Hazardous Disposal segregate_waste->dispose PPE_Selection node_task node_task node_ppe node_ppe start Start Risk Assessment task What is the task? start->task quantity Quantity > 1g or potential for dust? task->quantity Weighing Solid splash_risk Significant splash risk? task->splash_risk Working in Solution ppe_high Enhanced PPE: - Add Respirator (N95 min.) quantity->ppe_high Yes ppe_medium Minimum PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat quantity->ppe_medium No splash_risk->ppe_medium No ppe_high_face Enhanced PPE: - Add Face Shield splash_risk->ppe_high_face Yes

Caption: Decision tree for task-specific PPE selection.

Protocol for Donning and Doffing PPE

Correctly putting on and taking off PPE is as crucial as selecting it. The sequence is designed to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Don lab coat or coveralls. Fasten completely.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the inner pair of gloves. Pull the cuff of the outer glove over the cuff of your lab coat sleeve.

Doffing (Taking Off) Sequence:

This sequence is critical and should be performed deliberately in a designated area.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to contain contamination. Dispose of them immediately in a designated hazardous waste bin.

  • Body Protection: Unfasten and remove the lab coat or coveralls by rolling it away from your body, touching only the inside surfaces.

  • Face/Eye Protection: Remove the face shield and/or goggles from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE. [14]

Emergency Procedures

Skin Contact: Immediately remove contaminated clothing. [7]Wash the affected area with copious amounts of soap and water for at least 15 minutes. [12]Seek immediate medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [12]Remove contact lenses if present and easy to do. Seek immediate medical attention.

Inhalation: Move the person to fresh air. [7][12]If breathing is difficult, provide oxygen. Seek immediate medical attention.

Spill: Evacuate the immediate area. [14]Remove all sources of ignition. [8]If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. [7]For larger spills, evacuate and contact your institution's environmental health and safety department.

References

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Colorado Boulder. Retrieved from [Link]

  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Retrieved from [Link]

  • A Comprehensive Guide to Essential Lab Safety Equipment. (2023, June 28). Westlab. Retrieved from [Link]

  • PPE in Lab: Ensuring Safety, Compliance, and Laboratory Efficiency in the UAE. (2025, August 29). Westlab. Retrieved from [Link]

  • 6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine - Hazard Genotoxicity. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Standard Operating Procedure for Nitric Acid. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • nitro razredčilo Safety Data Sheet. (n.d.). Chemius. Retrieved from [Link]

  • Safety data sheet for Signum. (2026, February 11). BASF. Retrieved from [Link]

  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Standard Operating Procedure for Nitromethane. (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Incident management: pyridine. (2015, October 15). GOV.UK. Retrieved from [Link]

  • Pyridine: Human health tier II assessment. (2015, July 3). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.